molecular formula C12H13FN2O3 B14908596 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate

2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate

Cat. No.: B14908596
M. Wt: 252.24 g/mol
InChI Key: QYCIFOTUMVFGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 2-amino-4-fluorobenzoic acid, which can be achieved through the nitration of 4-fluorobenzoic acid followed by reduction of the nitro group to an amino group . The next step involves the esterification of 2-amino-4-fluorobenzoic acid with 2-(cyclopropylamino)-2-oxoethanol under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the replacement of the amino or fluorine groups with other functional groups.

Scientific Research Applications

2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds with enzymes or receptors, while the fluorobenzoate moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H13FN2O3

Molecular Weight

252.24 g/mol

IUPAC Name

[2-(cyclopropylamino)-2-oxoethyl] 2-amino-4-fluorobenzoate

InChI

InChI=1S/C12H13FN2O3/c13-7-1-4-9(10(14)5-7)12(17)18-6-11(16)15-8-2-3-8/h1,4-5,8H,2-3,6,14H2,(H,15,16)

InChI Key

QYCIFOTUMVFGCK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC(=O)C2=C(C=C(C=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.